3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid is an organic compound characterized by the presence of a chlorophenyl group and a phenylacetamido group attached to a propanoic acid backbone. This compound, with the CAS number 171002-19-0, is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields, including pharmaceuticals and biochemistry. The unique structure of this compound suggests it may exhibit specific interactions with biological targets, making it a candidate for further research in therapeutic applications.
This compound falls under the category of amino acids and derivatives, specifically as an amino acid derivative due to the presence of the amide functional group. It is classified as a chlorinated aromatic compound because of the chlorophenyl moiety. The molecular formula for 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid is , with a molecular weight of approximately 317.8 g/mol. Data regarding its chemical properties can be sourced from databases such as PubChem and the Environmental Protection Agency's DSSTox database.
The synthesis of 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid typically involves several key steps:
The reaction conditions generally include temperature control (often maintained at room temperature to moderate heat), solvent choice (common solvents include dichloromethane or ethyl acetate), and time management (reactions may take several hours).
The molecular structure of 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid can be represented using various structural formulas:
C(C(=O)N(Cc1ccccc1)C(=O)O)(c2cccc(Cl)c2)C
InChI=1S/C16H16ClN1O2/c17-15-10-8-14(9-11-15)12(19)18(13-20)16(21)22/h8-11H,12-13H2,1H3,(H,21,22)
The structure reveals that it contains both aromatic rings and a carboxylic acid group, which contribute to its chemical reactivity and potential biological interactions.
The chemical behavior of 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid includes:
These reactions are crucial for understanding how this compound might interact with biological systems or be used in synthetic pathways for drug development.
The mechanism of action for 3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid involves its interaction with specific molecular targets within biological systems. It is hypothesized that this compound may inhibit certain enzymes or receptors linked to inflammatory processes or microbial activity. The exact pathways remain under investigation but could involve modulation of signaling cascades related to pain perception or immune responses.
Relevant data regarding these properties can be found in chemical databases such as PubChem and scientific literature focusing on similar compounds.
3-(3-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has potential applications in several scientific fields:
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4